Cas no 102818-44-0 (5-Pyrimidinecarboxamide,4-amino-N-methyl-)
5-Pyrimidinecarboxamide,4-amino-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 5-Pyrimidinecarboxamide,4-amino-N-methyl-
- 4-Amino-N-methylpyrimidine-5-carboxamide
- 5-Pyrimidinecarboxamide,4-amino-N-methyl-(9CI)
- CRTMHMPDIZZKLS-UHFFFAOYSA-N
- CS-0370608
- A1-21787
- 102818-44-0
- SCHEMBL1230875
-
- MDL: MFCD18822023
- Inchi: 1S/C6H8N4O/c1-8-6(11)4-2-9-3-10-5(4)7/h2-3H,1H3,(H,8,11)(H2,7,9,10)
- InChI Key: CRTMHMPDIZZKLS-UHFFFAOYSA-N
- SMILES: O=C(C1=CN=CN=C1N)NC
Computed Properties
- Exact Mass: 152.06994
- Monoisotopic Mass: 152.06981089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 80.9Ų
Experimental Properties
- PSA: 80.9
5-Pyrimidinecarboxamide,4-amino-N-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 210378-2.500g |
4-Amino-N-methylpyrimidine-5-carboxamide, 95% |
102818-44-0 | 95% | 2.500g |
$1816.00 | 2023-09-06 |
5-Pyrimidinecarboxamide,4-amino-N-methyl- Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 5-Pyrimidinecarboxamide,4-amino-N-methyl-
5-Pyrimidinecarboxamide,4-amino-N-methyl- (CAS No. 102818-44-0)
The compound 5-Pyrimidinecarboxamide,4-amino-N-methyl- (CAS No. 102818-44-0) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their potential applications in drug development. The structure of this compound consists of a pyrimidine ring with a carboxamide group at position 5 and an amino group at position 4, which is further substituted with a methyl group on the nitrogen atom. These structural features make it a versatile molecule with unique chemical and biological properties.
Recent studies have highlighted the importance of pyrimidine derivatives in various therapeutic areas, including oncology, virology, and inflammation. The amino group at position 4 and the methyl substitution on the nitrogen atom play crucial roles in determining the compound's pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. These attributes are critical for its potential use as a drug candidate.
The synthesis of 5-Pyrimidinecarboxamide,4-amino-N-methyl- involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and amide bond formation. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of pyrimidine derivatives.
In terms of biological activity, this compound has shown promising results in preclinical studies. It has demonstrated selective inhibition against certain enzymes and receptors that are implicated in various diseases. For example, studies have indicated that it may inhibit kinases involved in cancer cell proliferation or modulate immune response pathways associated with inflammatory diseases.
The structural versatility of 5-Pyrimidinecarboxamide,4-amino-N-methyl- also makes it a valuable building block for constructing more complex molecules. By modifying the substituents on the pyrimidine ring or altering the functional groups, researchers can generate analogs with enhanced potency or specificity for target molecules.
In conclusion, CAS No. 102818-44-0, or 5-Pyrimidinecarboxamide,4-amino-N-methyl-, represents an important compound in contemporary chemical research. Its unique structure and promising biological activity make it a valuable asset in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is expected to play an increasingly significant role in advancing medical science.
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